molecular formula C15H11NO4 B12481203 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione

1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione

Cat. No.: B12481203
M. Wt: 269.25 g/mol
InChI Key: UZBBMDJUOYCUTB-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a nitro group, a methyl group, and a phenyl group attached to an ethanedione backbone. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethanedione compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione involves its interaction with biological targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The phenyl group allows for interactions with hydrophobic regions of biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

  • 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
  • 2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide

Comparison: 1-(2-Methyl-5-nitrophenyl)-2-phenylethane-1,2-dione is unique due to its ethanedione backbone, which provides distinct reactivity compared to similar compounds with different core structures. Its nitro group also imparts specific chemical properties that are not present in all similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

1-(2-methyl-5-nitrophenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C15H11NO4/c1-10-7-8-12(16(19)20)9-13(10)15(18)14(17)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

UZBBMDJUOYCUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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